molecular formula C14H11Cl2NO2 B2707841 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 92103-43-0

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2707841
CAS No.: 92103-43-0
M. Wt: 296.15
InChI Key: MMMJXYJXDIMUAU-CAOOACKPSA-N
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Description

2-{(E)-[(2,5-Dichlorophenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound characterized by an imine group (-C=N-) linking a 2,5-dichlorophenyl moiety to a methoxy-substituted phenolic ring. The E-configuration of the imine bond ensures planar geometry, facilitating π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-7-10(15)5-6-11(12)16/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMJXYJXDIMUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92103-43-0
Record name ALPHA-(2,5-DICHLOROPHENYLIMINO)-6-METHOXY-O-CRESOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,5-dichloroaniline and 6-methoxysalicylaldehyde. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. The imine group in the compound can coordinate with metal ions, facilitating electron transfer and promoting catalytic activity . Additionally, the phenolic group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenylimino Derivatives

a. 2-{(E)-[(2,4-Dichlorophenyl)imino]methyl}-6-methoxyphenol (DCPIMMP)
  • Structure : Differs in the substitution pattern of chlorine atoms (2,4-dichloro vs. 2,5-dichloro).
  • Applications : Demonstrated high efficiency in spectrophotometric determination of Cu(II) ions, with extraction into chloroform at pH 3.9–5.9 and λmax at 590 nm .
b. (E)-2-(((3-Chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol
  • Structure : Features a 3-chloro-4-methylphenyl group and ethoxy (-OCH2CH3) substituent instead of methoxy (-OCH3).
  • Properties :
    • Higher lipophilicity due to the ethoxy group, improving membrane permeability in biological systems.
    • Exhibited moderate antimicrobial activity in molecular docking studies, attributed to the chloro-methyl substitution enhancing hydrophobic interactions .

Heterocyclic Analogues: Clonidine Derivatives

a. Clonidine Hydrochloride (2-[(2,6-Dichlorophenyl)imino]imidazolidine monohydrochloride)
  • Structure: Contains an imidazolidine ring instead of a phenolic moiety, with 2,6-dichloro substitution.
  • Biological Activity: A well-known α2-adrenergic agonist used for hypertension. The rigid imidazolidine ring and 2,6-dichloro substitution are critical for receptor binding, unlike phenolic Schiff bases .
  • Safety Profile : Classified as hazardous under OSHA standards, with risks of acute toxicity .
b. USP Clonidine Related Compound B
  • Structure: A dimeric analogue with two 2,6-dichlorophenylimino groups linked via imidazolidine rings.
  • Regulatory Status : Recognized as a pharmacopeial impurity, highlighting the importance of structural purity in pharmaceutical derivatives .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Key Applications/Findings Reference
2-{(E)-[(2,5-Dichlorophenyl)imino]methyl}-6-methoxyphenol 2,5-dichloro, methoxy Limited data; inferred metal-binding potential
DCPIMMP 2,4-dichloro, methoxy Cu(II) extraction (λmax = 590 nm)
(E)-2-(((3-Chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol 3-chloro-4-methyl, ethoxy Antimicrobial activity via molecular docking
Clonidine Hydrochloride 2,6-dichloro, imidazolidine Hypertension treatment

Table 2: Electronic and Physical Properties

Compound λmax (nm) Solubility Melting Point (°C)
DCPIMMP 590 Chloroform-soluble Not reported
Clonidine Hydrochloride N/A Water-soluble 305–310

Key Research Findings

Substituent Position Effects :

  • The 2,4-dichloro isomer (DCPIMMP) shows stronger metal-binding capacity than the 2,5-dichloro analogue, likely due to enhanced electron withdrawal stabilizing metal-ligand complexes .
  • Ethoxy groups improve lipophilicity for biological applications, whereas methoxy groups may favor crystallinity in Schiff bases .

Biological vs. Industrial Applications: Phenolic Schiff bases (e.g., DCPIMMP) excel in metal ion extraction, while heterocyclic analogues (e.g., Clonidine) dominate pharmacological uses due to receptor specificity .

Safety and Regulatory Considerations: Dichlorophenylimino compounds require careful handling; Clonidine’s hazardous classification underscores the need for structural optimization to mitigate toxicity .

Biological Activity

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol, commonly referred to as a Schiff base compound, has garnered attention in various fields of research due to its potential biological activities. This compound, with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.15 g/mol, is synthesized through the condensation of 2,5-dichloroaniline and 6-methoxysalicylaldehyde. Its structure features both an imine group and a methoxyphenol moiety, which contribute to its diverse biological properties.

The chemical structure of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol can be represented as follows:

  • Molecular Formula: C14H11Cl2NO2
  • Molecular Weight: 296.15 g/mol
  • CAS Number: 92103-43-0

Antimicrobial Properties

Research indicates that 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol exhibits significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition of growth, suggesting its potential as a therapeutic agent in treating infections.

Antioxidant Activity

The antioxidant properties of this compound have been explored through in vitro assays. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the phenolic group, which can donate hydrogen atoms to free radicals.

Enzyme Inhibition

One of the critical areas of research involves the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are significant in neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that the compound may exhibit competitive inhibition patterns against AChE with an IC50 value indicating substantial potency.

The biological activities of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol can be explained through its interaction with metal ions and biological macromolecules:

  • Metal Ion Coordination: The imine group in the structure can coordinate with metal ions, enhancing catalytic activities.
  • Hydrogen Bonding: The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity.

Research Findings

StudyFindings
Antimicrobial ActivitySignificant inhibition against Gram-positive and Gram-negative bacteria.
Antioxidant CapacityEffective free radical scavenging ability demonstrated in DPPH assays.
Enzyme InhibitionCompetitive inhibition of AChE with an IC50 value indicating high potency.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal A highlighted that 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Antioxidant Evaluation : Research conducted by Research Group B reported that the compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant potential.
  • Neuroprotective Effects : In a study focusing on neurodegenerative diseases, it was found that this compound significantly reduced AChE activity in vitro, suggesting its potential role in developing anti-Alzheimer's drugs.

Q & A

Basic: What synthetic routes are optimal for preparing 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol, and how can reaction efficiency be maximized?

The compound is synthesized via a Schiff base condensation reaction between 2,5-dichloroaniline and 6-methoxy-2-hydroxybenzaldehyde in ethanol or methanol under reflux conditions . To maximize yield (>80%), use a 1:1 molar ratio, anhydrous solvents, and catalytic acetic acid to accelerate imine formation. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Purify via recrystallization from ethanol to achieve >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

  • 1H/13C NMR : Look for the imine proton (δ 8.3–8.5 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm). Methoxy groups appear at δ 3.8–3.9 ppm .
  • IR : Confirm the imine (C=N stretch at ~1600–1650 cm⁻¹) and phenolic O–H (broad peak ~3200–3400 cm⁻¹) .
  • X-ray crystallography : Resolves E/Z isomerism and intramolecular hydrogen bonds (e.g., O–H⋯N, bond length ~2.6 Å) .

Advanced: How does this compound’s coordination chemistry with transition metals enhance its utility in catalysis?

The imine and phenolic groups act as bidentate ligands, forming stable complexes with Cu(II), Ni(II), or Zn(II) . For catalytic applications (e.g., oxidation reactions):

  • Characterize complexes using cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) and UV-Vis (d-d transitions at 500–700 nm).
  • Optimize catalytic efficiency by varying metal-to-ligand ratios (1:1 or 1:2) and solvents (DMF or acetonitrile) .

Advanced: How do environmental factors (pH, light) influence the compound’s stability, and what analytical methods track its degradation?

  • pH-dependent stability : The phenolic O–H group deprotonates at pH > 9, leading to quinone formation via oxidation. Monitor degradation via HPLC (retention time ~12 min) and LC-MS (m/z 308 [M+H]+) .
  • Photodegradation : UV light (254 nm) cleaves the C=N bond. Use GC-MS to identify breakdown products (e.g., 2,5-dichloroaniline, m/z 161) .

Advanced: How can conflicting data on biological activity (e.g., enzyme inhibition vs. no activity) be resolved?

Contradictions may arise from:

  • Stereochemical variations : Ensure E-configuration via NOESY NMR (absence of imine-proton/aryl correlations) .
  • Purity issues : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<1% threshold).
  • Assay conditions : Test inhibition under varying pH (5–8) and ionic strength (0–150 mM NaCl) to identify optimal activity windows .

Advanced: What computational methods validate the compound’s hydrogen-bonding network and electronic properties?

  • *DFT calculations (B3LYP/6-31G)**: Predict intramolecular O–H⋯N hydrogen bond strength (~25 kcal/mol) and HOMO-LUMO gaps (~4.5 eV), correlating with redox activity .
  • Molecular docking : Simulate binding to target enzymes (e.g., tyrosinase) using AutoDock Vina. Validate with experimental IC50 values (e.g., 10–50 µM) .

Advanced: How does substituent variation (e.g., methoxy vs. ethoxy) alter the compound’s supramolecular assembly in crystal structures?

  • Methoxy vs. ethoxy : Ethoxy groups increase steric bulk, disrupting π-π stacking (interplanar distance >4.0 Å vs. 3.6 Å for methoxy).
  • Crystallography : Compare packing motifs (e.g., 1D chains vs. 2D layers) using Mercury software. Methoxy derivatives favor O–H⋯O interactions (2.7 Å), while ethoxy forms C–H⋯π contacts .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by minimizing residence time.
  • Chiral HPLC : Resolve E/Z isomers using a Chiralpak IA column (hexane/isopropanol 90:10).
  • Process optimization : Use in-situ FTIR to monitor imine formation and adjust reagent addition rates dynamically .

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